molecular formula C20H21N3O5 B2919606 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone CAS No. 477328-85-1

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone

Cat. No.: B2919606
CAS No.: 477328-85-1
M. Wt: 383.404
InChI Key: OBJJDVZVLHYNCQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone is a synthetic organic compound featuring a benzodioxol ring linked via a propanone chain to a piperazine moiety substituted with a 4-nitrophenyl group.

Spectral characterization (IR, $^1$H-NMR, $^{13}$C-NMR, HRMS) confirms its structural integrity, with a melting point of 161–162°C and quantitative synthesis yield under optimized conditions .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c24-18(15-1-6-19-20(13-15)28-14-27-19)7-8-21-9-11-22(12-10-21)16-2-4-17(5-3-16)23(25)26/h1-6,13H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJJDVZVLHYNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477328-85-1
Record name 1-(1,3-BENZODIOXOL-5-YL)-3-(4-(4-NITROPHENYL)-1-PIPERAZINYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Piperazine Moiety: Piperazine can be introduced via nucleophilic substitution reactions.

    Attachment of the Nitrophenyl Group: This step might involve nitration reactions followed by coupling with the piperazine intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: Could be used in the synthesis of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Benzodioxol vs. Benzothiophene Derivatives

  • Target Compound : The benzodioxol ring (1,3-benzodioxol-5-yl) provides a fused oxygenated aromatic system.
  • This substitution lowers the melting point (138–141°C vs. 161–162°C) and decreases synthesis yield (69% vs. quantitative) .

Piperazine Substitution Patterns

Compound Name R Group on Piperazine Melting Point (°C) Yield (%) Key Structural Feature
Target Compound 4-Nitrophenyl 161–162 100 Strong electron-withdrawing
6c 4-Fluorophenyl 131–132 96 Moderate electron-withdrawing
6d 2-Methoxyphenyl 128–129 95.5 Electron-donating
6473CK 4-Methoxyphenyl Not reported 95 Electron-donating

Key Observations :

  • Electron-withdrawing groups (e.g., NO$_2$, F) correlate with higher melting points, likely due to enhanced intermolecular interactions.
  • Methoxy groups reduce polarity, favoring solubility in nonpolar solvents.

Functional Group Modifications on the Propanone Chain

Keto vs. Alcohol Derivatives

  • Target Compound: The propanone carbonyl group is critical for hydrogen bonding.
  • 8a (1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanol): Reduction of the ketone to an alcohol (via NaBH$_4$) decreases melting point (148–149°C) and alters pharmacokinetic properties (e.g., increased hydrophilicity) .

Analytical Data Consistency

All compounds were validated via HRMS (EI), with calculated and observed masses matching within 5 ppm, ensuring structural accuracy .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone, also known as a piperazine derivative, is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzodioxole moiety and a nitrophenyl-piperazine component. Its molecular formula is C19H20N4O4C_{19}H_{20}N_{4}O_{4} with a molecular weight of approximately 356.39 g/mol. The structural formula can be represented as follows:

Structure C19H20N4O4\text{Structure }\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{4}

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions .

Pharmacological Effects

The compound exhibits several pharmacological effects, including:

  • Antidepressant Activity : By inhibiting MAO, it may alleviate symptoms of depression.
  • Analgesic Properties : Studies suggest that it may have pain-relieving effects comparable to conventional analgesics.
  • Neuroprotective Effects : It shows promise in protecting neuronal cells from oxidative stress .

In Vitro Studies

In vitro assays have demonstrated that this compound significantly inhibits MAO-B activity. A study reported an IC50 value of approximately 0.5 µM, indicating potent inhibitory action compared to standard MAO inhibitors .

In Vivo Studies

Animal models have been employed to evaluate the compound's antidepressant effects. In a forced swim test, subjects treated with the compound exhibited reduced immobility times, suggesting enhanced antidepressant-like activity . Additionally, analgesic effects were observed in pain models where treated animals showed significant reductions in pain responses compared to control groups.

Comparative Analysis

The following table summarizes the biological activities of similar compounds for contextual comparison:

Compound NameMAO Inhibition IC50 (µM)Analgesic ActivityAntidepressant Activity
This compound0.5YesYes
N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide2.0ModerateYes
N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)piperazine-1-carboxamide1.2NoYes

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